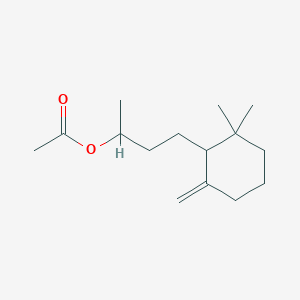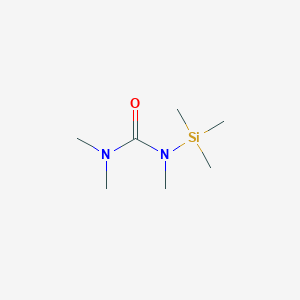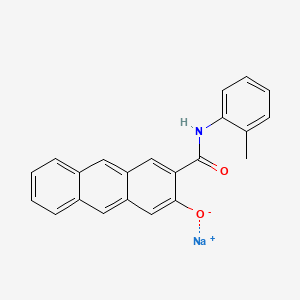
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, a carboxamide group, and a hydroxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt typically involves the reaction of 2-anthracenecarboxylic acid with 2-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of anthracene-2-carboxaldehyde or anthracene-2-carboxylic acid.
Reduction: Formation of 2-anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)amine.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting cellular processes. The carboxamide group can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
Uniqueness
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
CAS No. |
68921-81-3 |
|---|---|
Molecular Formula |
C22H16NNaO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
sodium;3-[(2-methylphenyl)carbamoyl]anthracen-2-olate |
InChI |
InChI=1S/C22H17NO2.Na/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24;/h2-13,24H,1H3,(H,23,25);/q;+1/p-1 |
InChI Key |
IGPNRJSPOXJLES-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



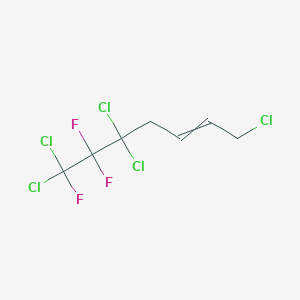

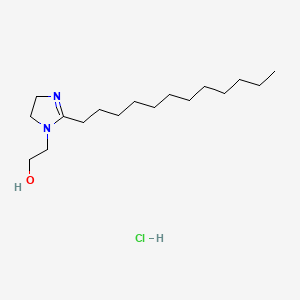
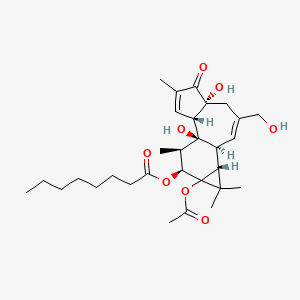
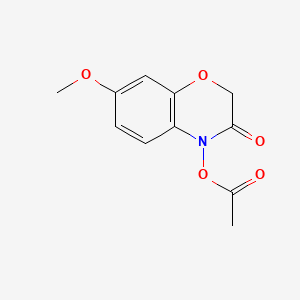
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
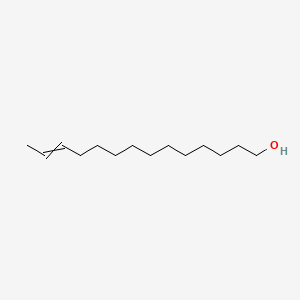
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
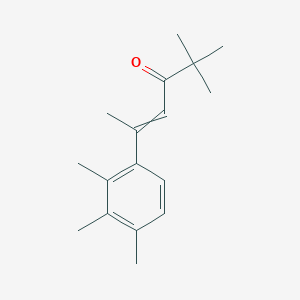
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
